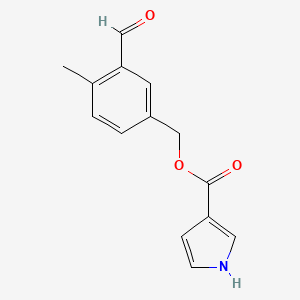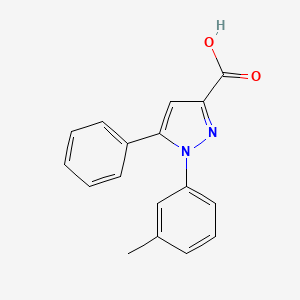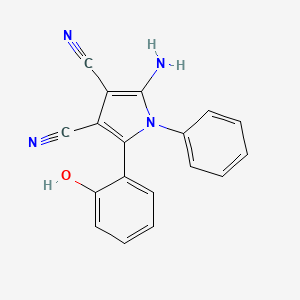
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrole ring substituted with amino, hydroxyphenyl, and phenyl groups, along with two nitrile groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction is carried out in ethanol at 50°C, leading to the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer properties.
Benzoxazole Derivatives: Exhibits antimicrobial and anti-inflammatory effects.
Thiophene Derivatives: Used in organic semiconductors and pharmaceuticals.
Uniqueness
2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
88745-14-6 |
|---|---|
Molekularformel |
C18H12N4O |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-amino-5-(2-hydroxyphenyl)-1-phenylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-15(11-20)18(21)22(12-6-2-1-3-7-12)17(14)13-8-4-5-9-16(13)23/h1-9,23H,21H2 |
InChI-Schlüssel |
WUCLUZCPGJOVHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


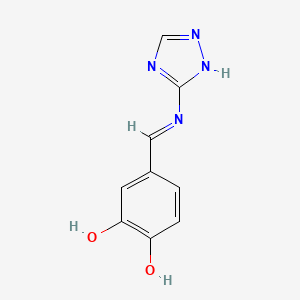

![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
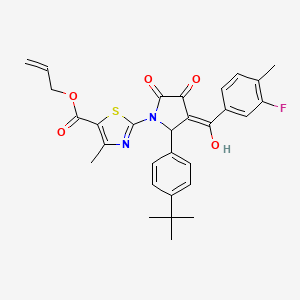
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)


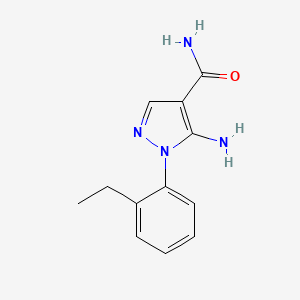

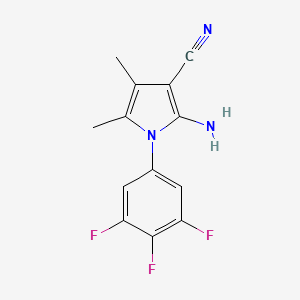
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
